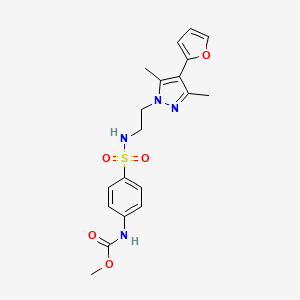

methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 3,5-dimethylpyrazole moiety substituted at the 4-position with a furan-2-yl group, linked via an ethyl chain to a sulfamoyl group. The sulfamoyl bridge connects to a phenyl ring bearing a methyl carbamate functional group.

Properties

IUPAC Name |

methyl N-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-13-18(17-5-4-12-28-17)14(2)23(22-13)11-10-20-29(25,26)16-8-6-15(7-9-16)21-19(24)27-3/h4-9,12,20H,10-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBVLKBBFJPCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling through a sulfamoyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its furan-pyrazole core and sulfamoyl-carbamate termini. Below is a detailed comparison with structurally related compounds from published literature.

Pyrazole-Sulfonamide Derivatives

Key Analogues from :

Compounds 25 , 26 , and 27 (Table 1) share a pyrazole-sulfonamide backbone but differ in substituents:

- Compound 25 : 3,4,5-Trimethylpyrazole with a 4-chlorophenyl carbamate.

- Compound 26 : 3,4,5-Trimethylpyrazole with a 3,4-dichlorophenyl carbamate.

- Compound 27 : 4-Butyl-3,5-dimethylpyrazole with a 4-chlorophenyl carbamate.

Table 1: Comparison of Pyrazole-Sulfonamide Derivatives

Notes:

- Furan vs. This may influence solubility and target binding .

- Steric Effects : The 3,5-dimethylpyrazole in the target reduces steric hindrance compared to 3,4,5-trimethylpyrazole (Compounds 25–26), possibly improving metabolic stability.

- Synthesis : Compounds 25–27 were synthesized via reactions of pyrazole-sulfonamides with aryl isocyanates, suggesting a plausible route for the target compound with an estimated yield of 55–76% .

Thiophene-Based Analogues

Key Analogues from –6:

Two thiophene-containing analogues (Table 2) replace the furan with thiophen-3-yl () or thiophen-2-yl ().

Table 2: Thiophene vs. Furan Substituents

Notes:

Carbamate and Sulfamoyl Modifications

Comparison with Thiazolylmethylcarbamates ():

Thiazole derivatives (e.g., compounds o , s , t ) in feature complex carbamate termini with hydroperoxypropan-2-yl groups. These are designed for prodrug activation or enhanced oxidative stability, contrasting with the target’s simpler methyl carbamate.

Key Differences :

- Hydroperoxy Groups : Introduce redox-sensitive motifs for targeted drug release, absent in the target compound .

Biological Activity

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structure, and various biological effects, supported by research findings and case studies.

Compound Overview

Chemical Structure:

The compound features a furan ring, a pyrazole ring, and a sulfamoyl group, contributing to its unique properties. The IUPAC name is methyl N-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate, with the molecular formula .

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O5S |

| Molecular Weight | 402.46 g/mol |

| CAS Number | 2034418-16-9 |

Synthesis

The synthesis of this compound involves multi-step organic reactions. The process begins with the preparation of furan and pyrazole intermediates followed by their coupling through a sulfamoyl linkage. This method allows for the efficient production of the compound while maintaining high purity levels .

Anticancer Properties

Research has indicated that derivatives of this compound may exhibit significant anticancer activity. For instance, studies have shown that related pyrazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 21.3 µM to 28.3 µM . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell survival.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been explored for its anti-inflammatory effects. The presence of the sulfamoyl group enhances its ability to modulate inflammatory responses in vitro, making it a candidate for further therapeutic development .

The biological activity is hypothesized to stem from the compound's ability to interact with various molecular targets within cells. This includes potential inhibition of enzymes involved in cancer metabolism and inflammatory pathways. Molecular docking studies suggest that it may bind effectively to targets such as VEGFR-2 and caspases .

Case Studies

Study 1: Anticancer Activity Assessment

A study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results demonstrated an IC50 value of approximately 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Study 2: Inflammatory Response Modulation

In a separate investigation, this compound was tested for its ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.